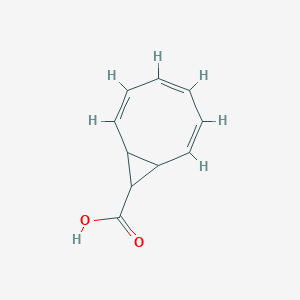
Bicyclo(6.1.0)nona-2,4,6-triene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 167987 involves several steps, starting from the extraction of jojoba seeds. The seeds are first crushed, and the oil is extracted using solvents like hexane. The remaining seed meal is then subjected to further extraction processes to isolate Simmondsin. The compound can be purified using chromatographic techniques .
Industrial Production Methods
Industrial production of NSC 167987 typically involves large-scale extraction from jojoba seeds. The process includes mechanical pressing of the seeds, followed by solvent extraction and purification. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
NSC 167987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
NSC 167987 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on herbivores.
Medicine: Explored for its potential anti-obesity effects due to its appetite-suppressing properties.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 167987 involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced appetite and food intake. The compound’s effects are mediated through its binding to receptors in the gastrointestinal tract, which signal satiety to the brain .
Comparison with Similar Compounds
Similar Compounds
Simmondsin 2: Another glycoside found in jojoba seeds with similar properties.
Simmondsin 3: A derivative of Simmondsin with slight structural variations.
Simmondsin 4: A related compound with different functional groups.
Uniqueness
NSC 167987 is unique due to its specific glycoside structure and its potent appetite-suppressing effects.
Properties
CAS No. |
705-88-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2Z,4Z,6Z)-bicyclo[6.1.0]nona-2,4,6-triene-9-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-9H,(H,11,12)/b2-1-,5-3-,6-4- |
InChI Key |
JQMVRGKHZBQVQB-XCADPSHZSA-N |
Isomeric SMILES |
C\1=C\C=C/C2C(C2\C=C1)C(=O)O |
Canonical SMILES |
C1=CC=CC2C(C2C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















